molecular formula C17H21N5O3 B3915107 1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione CAS No. 6139-13-5

1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B3915107
CAS-Nummer: 6139-13-5
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: GXAMFVAJNBIQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,7-Trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with methyl groups at positions 1, 3, and 7. The 8-position features a secondary amine linked to a 2-(3-methylphenoxy)ethyl chain. The compound’s synthesis likely involves alkylation or coupling reactions at the 8-position, as seen in analogous purine-dione derivatives .

Eigenschaften

IUPAC Name

1,3,7-trimethyl-8-[2-(3-methylphenoxy)ethylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-6-5-7-12(10-11)25-9-8-18-16-19-14-13(20(16)2)15(23)22(4)17(24)21(14)3/h5-7,10H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMFVAJNBIQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388204
Record name SMR000062352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-13-5
Record name SMR000062352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-position substituent is critical for biological activity and physicochemical properties. Key comparisons include:

Compound Name / ID 8-Substituent Structure Key Properties/Activity Reference
Target Compound –NH–CH2CH2–O–(3-methylphenyl) Hypothesized PDE inhibition
Compound 59 (1,3,7-TM-8-pyrrolidinylpiperazine) –C≡C–piperazine–pyrrolidinylethyl 75% yield, mp 208.4°C (decomp), AChE inhibitor activity
Compound 22d (Triazolylmethoxy derivative) –O–CH2–(1,2,3-triazol-4-yl)–(4-methylbenzyl) 83% yield, mp 213–215°C, IR bands at 1689–1720 cm⁻¹
Compound 11c (8-Mercapto derivative) –SH with THP-4-ylmethyl NMR δ 13.40 (s, SH), solubility in DMSO
Compound 869 (Methoxy-acetamide) –OCH3 at position 8, –CH2CO–NH–(4-tert-butylphenyl) PDE inhibitor (IC50 ~ nM range)
Fencamine (ST-374) –NH–CH2CH2–N(methyl)(1-phenyl-2-propanyl) Sympathomimetic activity, potential CNS stimulant

Key Observations:

  • Substituent Size and Polarity: Bulkier substituents (e.g., pyrrolidinylpiperazine in Compound 59) reduce solubility but may enhance target binding through hydrophobic interactions . Smaller groups like –OCH3 (Compound 869) improve bioavailability .
  • Synthetic Efficiency: Yields vary significantly: triazolylmethoxy derivatives (83%) vs. pyrrolidinylpiperazine (75%), suggesting steric hindrance or reaction optimization challenges .

Physicochemical Properties

  • Melting Points: Derivatives with rigid substituents (e.g., triazolylmethoxy, Compound 22d: 213–215°C) have higher melting points than flexible chains (e.g., Compound 59: 208.4°C), indicating stronger crystal packing .
  • Solubility: Mercapto derivatives (Compound 11c) exhibit poor aqueous solubility (requiring DMSO), whereas methoxy-acetamides (Compound 869) are more polar .

Research Findings and Implications

  • SAR Insights: The 8-position tolerates diverse substituents, but activity depends on steric, electronic, and hydrogen-bonding properties. Aminoethylphenoxy groups balance lipophilicity and polarity for CNS penetration .
  • Therapeutic Potential: The target compound’s phenoxyethylamino group may confer dual PDE/adenosine receptor modulation, akin to Fencamine’s sympathomimetic effects .
  • Synthetic Challenges: Propynyl coupling (e.g., A3 coupling in ) requires precise catalysis, while microwave-assisted methods () improve efficiency for benzylamino derivatives .

Q & A

Q. What are the critical structural features and characterization techniques for this compound?

The compound’s core is a 1,3,7-trimethylpurine-2,6-dione scaffold with an 8-position substitution of a [2-(3-methylphenoxy)ethyl]amino group. Key characterization techniques include:

  • FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H stretching at ~3340 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via peaks such as m/z = 386 (molecular ion) and fragmentation patterns .
  • NMR : Assign methyl groups (δ ~3.0–3.5 ppm for N-CH₃) and aromatic protons (δ ~6.5–7.5 ppm for phenoxy substituents) .

Q. What in vitro models are appropriate for initial pharmacological screening?

Prioritize models aligned with structural analogs:

  • Cardiovascular assays : Isolated rat heart models for antiarrhythmic activity, as seen in related 8-alkylamino purine derivatives .
  • Enzyme inhibition : Adenosine deaminase or phosphodiesterase assays due to the xanthine-like core .
  • Cell-based assays : Bronchodilator activity in airway smooth muscle cells, given structural similarity to theophylline derivatives .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use C18 columns with UV detection (λ = 270 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under varying humidity .
  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and track degradation via LC-MS .

Advanced Research Questions

Q. How can multi-step synthesis be optimized for higher yields?

  • Stepwise optimization :

Amination at position 8 : Use NaHCO₃ in DMF at 60°C to enhance nucleophilic substitution efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate:hexane = 3:7) to isolate intermediates .

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst load) and identify optimal conditions .

Q. How can computational methods predict biological target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of adenosine receptors (e.g., A₂A) to map binding affinities .
  • Quantum mechanical calculations : Compute electrostatic potential surfaces to identify nucleophilic/electrophilic sites for covalent bonding (e.g., chloroethyl derivatives in ) .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .

Q. How to resolve discrepancies in reported biological activity data?

  • Systematic replication : Control variables such as cell line (e.g., HEK293 vs. CHO), assay buffer pH, and incubation time .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and normalize to reference compounds (e.g., theophylline) .
  • Mechanistic studies : Use knock-out models (e.g., CRISPR-edited adenosine receptors) to isolate target-specific effects .

Q. What strategies mitigate degradation during storage?

  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the phenoxyethylamino group .
  • Lyophilization : Formulate as a lyophilized powder stored at -20°C to reduce hydrolysis .
  • Protective packaging : Use amber vials with nitrogen headspace to prevent photooxidation and moisture uptake .

Q. How do substituent variations at positions 7 and 8 influence pharmacological activity?

  • Position 7 : Methyl or ethyl groups enhance metabolic stability compared to longer alkyl chains (e.g., octyl in ), which may reduce solubility .
  • Position 8 : Phenoxyethylamino substituents improve bronchodilator activity vs. chloroethyl groups, which favor covalent binding (e.g., ) .
  • SAR table :
Substituent (Position 8)Bioactivity Trend
Phenoxyethylamino↑ Bronchodilation
Chloroethyl↑ Enzyme inhibition
MethylaminoIntermediate PDE4 affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.